A Technical Guide to 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric Acid: Synthesis, Characterization, and Therapeutic Potential
A Technical Guide to 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric Acid: Synthesis, Characterization, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid, a heterocyclic compound with significant potential in drug discovery and development. The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, known for a wide spectrum of biological activities.[1][2][3] The strategic introduction of a bromine atom and a butyric acid moiety to the 3,5-dimethylpyrazole core can significantly modulate its physicochemical and pharmacological properties, potentially enhancing potency, selectivity, and pharmacokinetic profiles.[4] This document details the compound's physicochemical properties, presents a robust, step-by-step synthetic pathway, outlines rigorous analytical methods for its characterization, and explores its potential therapeutic applications based on the established activities of related bromo-pyrazole derivatives. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising molecular scaffold.
Part 1: Physicochemical Properties and Molecular Structure
3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid is a substituted pyrazole derivative. Its core structure consists of a 4-brominated pyrazole ring with methyl groups at positions 3 and 5, which is N-alkylated with a butyric acid chain at the 3-position. The precise molecular properties are crucial for experimental design and interpretation.
Table 1: Physicochemical Data for 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric Acid
| Property | Value | Source |
| Molecular Formula | C₉H₁₃BrN₂O₂ | Calculated |
| Molecular Weight | 261.12 g/mol | [5] |
| IUPAC Name | 3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid | N/A |
| CAS Number | 890596-64-2 | [6][7] |
| Canonical SMILES | CC1=C(C(=NN1C(C)CC(=O)O)C)Br | N/A |
Note on CAS Number: While CAS 890596-64-2 is associated with this chemical name, independent analytical verification is paramount to confirm the identity and purity of any synthesized or procured sample.
Part 2: Rationale for Investigation in Drug Development
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, forming the structural basis for numerous approved drugs like Celecoxib and Phenylbutazone.[2] These compounds exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][3][8]
The Role of Bromine Substitution: The introduction of a halogen, such as bromine, onto the pyrazole ring is a key strategy in drug design.[4] Bromine can enhance biological activity through several mechanisms:
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Increased Lipophilicity: Facilitating passage through biological membranes.
-
Metabolic Stability: Blocking sites susceptible to metabolic degradation.
-
Halogen Bonding: Forming specific, stabilizing interactions with biological targets, which can increase binding affinity and selectivity.[9]
The Butyric Acid Moiety: The carboxylic acid group introduces a polar, ionizable handle that can be crucial for interacting with target proteins, particularly with basic residues like lysine or arginine in an active site. It also provides a vector for prodrug strategies, for instance, through esterification to improve bioavailability.
Given these structural features, 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid is a compelling candidate for screening in various therapeutic areas, particularly as an anti-inflammatory or anticancer agent.
Part 3: Synthesis and Purification
Caption: Proposed four-step synthesis of the target compound.
Experimental Protocol
Step 1: Synthesis of 3,5-Dimethylpyrazole [10]
-
To a 250 mL round-bottom flask, add acetylacetone (0.1 mol) and ethanol (100 mL).
-
Slowly add hydrazine hydrate (0.1 mol) dropwise while stirring in an ice bath.
-
After the addition is complete, remove the ice bath and reflux the mixture for 3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure to yield crude 3,5-dimethylpyrazole, which can be used in the next step without further purification.
Step 2: Synthesis of 4-Bromo-3,5-dimethylpyrazole
-
Dissolve the crude 3,5-dimethylpyrazole (0.1 mol) in glacial acetic acid (50 mL) in a 250 mL flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (0.1 mol) in acetic acid (20 mL) dropwise. Caution: Bromine is highly corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment.
-
Stir the reaction at room temperature for 12-18 hours.
-
Pour the reaction mixture into ice-cold water (200 mL) and neutralize with a saturated sodium bicarbonate solution.
-
The resulting precipitate is filtered, washed with water, and dried to afford 4-Bromo-3,5-dimethylpyrazole.
Step 3: Synthesis of Ethyl 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butanoate
-
To a dried flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Bromo-3,5-dimethylpyrazole (0.1 mol) and anhydrous dimethylformamide (DMF, 100 mL).
-
Add a base such as potassium carbonate (K₂CO₃, 0.15 mol) or sodium hydride (NaH, 0.11 mol) portion-wise at 0 °C.
-
Stir the mixture for 30 minutes, then add ethyl 3-bromobutanoate (0.11 mol) dropwise.
-
Allow the reaction to stir at room temperature for 24 hours.
-
Quench the reaction by adding water and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate the desired ester.
Step 4: Synthesis of 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric Acid (Final Product)
-
Dissolve the purified ester from Step 3 (0.1 mol) in a mixture of tetrahydrofuran (THF) and water (4:1, 100 mL).
-
Add lithium hydroxide (LiOH, 0.3 mol) or sodium hydroxide (NaOH) and stir the mixture at room temperature until TLC indicates complete consumption of the starting material (typically 4-6 hours).
-
Acidify the reaction mixture to pH ~3 using 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the final product. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be performed for further purification.
Part 4: Analytical Characterization and Quality Control
Rigorous analytical characterization is mandatory to confirm the structure and purity of the synthesized compound. A multi-technique approach ensures unambiguous identification and provides a reliable quality control standard for subsequent biological assays.
Caption: Standard workflow for analytical characterization.
Expected Analytical Data
The following techniques are essential for full characterization.[11][12]
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the proton environment. Expected signals include: two singlets for the pyrazole methyl groups, signals for the CH₃, CH, and CH₂ groups of the butyric acid chain, and a broad singlet for the carboxylic acid proton. The integration of these signals should correspond to the number of protons in the structure.
-
¹³C NMR: Will identify all unique carbon atoms. Key signals will correspond to the pyrazole ring carbons, the methyl carbons, the carbons of the butyric acid chain, and the carbonyl carbon of the carboxylic acid.
2. Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS) is critical. It should show the molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the compound. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a definitive feature, showing two peaks of nearly equal intensity separated by 2 Da (e.g., at m/z 261.02 and 263.02).
3. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
FTIR analysis will confirm the presence of key functional groups. A broad absorption band around 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid, while a sharp, strong peak around 1700-1725 cm⁻¹ corresponds to the C=O carbonyl stretch.
Table 2: Summary of Expected Analytical Signatures
| Technique | Expected Result |
| ¹H NMR | Signals for pyrazole-CH₃ (x2), butyric acid-CH₃, -CH, -CH₂, and -COOH protons. |
| ¹³C NMR | Peaks corresponding to 9 unique carbons, including the C=O of the acid. |
| HRMS (ESI+) | [M+H]⁺ at m/z ~262.0284 and ~264.0264, showing the characteristic 1:1 bromine isotopic pattern. |
| FTIR (cm⁻¹) | ~1710 (C=O stretch), ~2500-3300 (broad, O-H stretch). |
| HPLC | Single major peak with >95% purity under standard conditions. |
Part 5: Potential Therapeutic Applications and Future Directions
The structural class of bromo-pyrazole derivatives has demonstrated significant potential across several therapeutic areas.[4] Based on existing literature, 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid is a prime candidate for screening in the following areas:
-
Anti-inflammatory Activity: Many pyrazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes or other mediators of inflammation.[3][8] The title compound should be evaluated in cell-based assays measuring the production of inflammatory cytokines (e.g., TNF-α, IL-6) in stimulated macrophages.
-
Anticancer Activity: Substituted pyrazoles have been shown to inhibit various protein kinases involved in cancer cell proliferation and survival.[1][4] Screening this compound against a panel of cancer cell lines (e.g., breast, colon, lung) to determine its cytotoxic and anti-proliferative effects would be a logical next step.
-
Antimicrobial Activity: The pyrazole scaffold is also known to possess antibacterial and antifungal properties.[8][9] The compound could be tested for its minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.
Future Directions: Should initial screenings yield promising results, future research could focus on Structure-Activity Relationship (SAR) studies. This would involve synthesizing analogs by:
-
Modifying the length and substitution of the carboxylic acid side chain.
-
Replacing the methyl groups on the pyrazole ring with other substituents.
-
Substituting the bromine atom with other halogens (Cl, F) or functional groups.
This systematic approach will help in optimizing the lead compound for improved potency, selectivity, and drug-like properties.
Conclusion
3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid is a molecule of significant interest for drug discovery, combining the proven biological relevance of the pyrazole scaffold with strategic functionalization. This guide provides the foundational knowledge for its synthesis, purification, and rigorous analytical confirmation. The outlined rationale and suggested screening cascades offer a clear path for researchers to explore its therapeutic potential and contribute to the development of novel therapeutic agents.
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